molecular formula C19H19NO3 B14532717 Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate CAS No. 62490-52-2

Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate

Cat. No.: B14532717
CAS No.: 62490-52-2
M. Wt: 309.4 g/mol
InChI Key: FBRGYVKYYCSYQD-UHFFFAOYSA-N
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Description

Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is characterized by the presence of a propyl group, an aminophenyl group, and an acryloyl group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate can be achieved through a multi-step process. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions typically require an acid catalyst and a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced techniques such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organoboron reagents, and various catalysts such as palladium . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a Grignard reagent can produce tertiary alcohols .

Scientific Research Applications

Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of covalent bonds with target molecules, leading to changes in their structure and function . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propyl 2-[3-(2-aminophenyl)acryloyl]benzoate include other esters such as ethyl acetate, methyl butyrate, and isopropyl benzoate .

Uniqueness

What sets this compound apart from other esters is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62490-52-2

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

propyl 2-[3-(2-aminophenyl)prop-2-enoyl]benzoate

InChI

InChI=1S/C19H19NO3/c1-2-13-23-19(22)16-9-5-4-8-15(16)18(21)12-11-14-7-3-6-10-17(14)20/h3-12H,2,13,20H2,1H3

InChI Key

FBRGYVKYYCSYQD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=CC=C1C(=O)C=CC2=CC=CC=C2N

Origin of Product

United States

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